

# Application Note: Quantification of Dihydroartemisinin in Tablets by Iodometric Titration

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## Compound of Interest

Compound Name: *Dihydroartemisinin*

Cat. No.: *B7908278*

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## Abstract

This application note details a robust and cost-effective iodometric titration method for the quantitative determination of **Dihydroartemisinin** (DHA) in pharmaceutical tablet formulations. The method is based on the redox reaction between the endoperoxide bridge of DHA and potassium iodide in an acidic environment, liberating iodine, which is subsequently titrated with a standardized sodium thiosulfate solution. This technique is demonstrated to be accurate, precise, and suitable for routine quality control analysis of DHA tablets.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Introduction

**Dihydroartemisinin** (DHA) is a potent antimalarial agent and the active metabolite of all artemisinin derivatives. Ensuring the correct dosage and quality of DHA in tablet form is crucial for effective treatment and to combat the threat of drug resistance. While chromatographic methods are available, iodometric titration offers a simpler, more accessible, and economical alternative for the quantification of DHA in bulk and tablet dosage forms. This method relies on the characteristic endoperoxide linkage within the DHA molecule.[\[2\]](#)

## Principle of the Method

The quantification of **Dihydroartemisinin** via iodometric titration is a redox-based volumetric analysis. In an acidic solution, the peroxide bridge of the DHA molecule oxidizes potassium iodide (KI) to liberate free iodine (I<sub>2</sub>). The amount of iodine generated is directly proportional to the amount of DHA present in the sample. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) using a starch indicator. The endpoint is marked by the disappearance of the blue-black color of the starch-iodine complex.<sup>[2][3]</sup> The reaction proceeds with a 1:1 stoichiometry between DHA and iodine.<sup>[1][2][3]</sup>

The chemical reactions involved are as follows:

- Liberation of Iodine by DHA:  $\text{DHA} + 2\text{KI} + \text{H}_2\text{SO}_4 \rightarrow \text{I}_2 + \text{K}_2\text{SO}_4 + 2\text{H}_2\text{O} + \text{Deoxy-DHA}$
- Titration of Liberated Iodine:  $\text{I}_2 + 2\text{Na}_2\text{S}_2\text{O}_3 \rightarrow 2\text{NaI} + \text{Na}_2\text{S}_4\text{O}_6$

## Materials and Reagents

- **Dihydroartemisinin** (DHA) reference standard
- DHA tablets (e.g., Cotecxin, Alaxin, Santexin)<sup>[2]</sup>
- Potassium Iodide (KI), 10% (w/v) solution
- Sodium Thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), 0.05M standard solution
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>), 0.5M solution
- Starch indicator, 1% (w/v) solution
- Absolute Ethanol
- Distilled or deionized water
- Analytical balance
- Burette (50 mL)
- Pipettes
- Volumetric flasks (100 mL)

- Erlenmeyer flasks (250 mL)
- Mortar and pestle

## Experimental Protocols

### Preparation of Reagents

- 10% Potassium Iodide (w/v): Dissolve 10 g of KI in 100 mL of distilled water.
- 0.05M Sodium Thiosulfate: Dissolve 7.910 g of  $\text{Na}_2\text{S}_2\text{O}_3$  in distilled water and dilute to 1 L. Standardize this solution against a primary standard like potassium dichromate.
- 1% Starch Indicator: Make a paste of 1 g of soluble starch with a small amount of cold water. Pour this paste into 100 mL of boiling water with continuous stirring.

### Standard Assay Protocol (Bulk DHA)

- Accurately weigh approximately 60 mg of DHA reference standard into a 100 mL iodine flask.
- Dissolve the standard in 20 mL of absolute ethanol.
- Add 20 mL of 0.5M sulfuric acid and 20 mL of 10% potassium iodide solution to the flask.
- Stopper the flask, swirl gently, and keep it in a dark place for 30 minutes, with occasional swirling every 5 minutes.
- Titrate the liberated iodine with standardized 0.05M sodium thiosulfate solution until the solution becomes a pale straw color.
- Add 4 drops of 1% starch indicator. The solution will turn a deep blue-black color.
- Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.
- Record the volume of the titrant used.
- Perform a blank titration using all reagents except the DHA standard and subtract the blank volume from the sample titration volume.[\[2\]](#)

## Tablet Assay Protocol

- Weigh and finely powder 20 DHA tablets.
- Accurately weigh a quantity of the powdered tablets equivalent to 60 mg of DHA into a 100 mL iodine flask.
- Add 20 mL of absolute ethanol and sonicate to dissolve the active ingredient.
- Filter the solution to remove any insoluble excipients.
- Proceed with steps 3-9 of the Standard Assay Protocol.

## Calculation of DHA Content

The percentage of active ingredient in the tablet can be calculated using the following formula:

$$\% \text{ DHA} = (V \times M \times F \times 100) / W$$

Where:

- V = Volume of sodium thiosulfate used in mL (after subtracting the blank)
- M = Molarity of the sodium thiosulfate solution
- F = Factor (1.422 mg of DHA is equivalent to 1 mL of 0.05M Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)[[2](#)]
- W = Weight of the tablet powder taken in mg

## Data Presentation

The following tables summarize the quantitative data obtained from the validation and application of the iodometric titration method for DHA quantification.

Table 1: Validation Parameters for the Iodometric Titration of DHA[[1](#)][[3](#)][[4](#)]

Parameter	Result
Applicable Range	5 - 70 mg
Stoichiometry (DHA:Iodine)	1:1
Relative Error	< 2%
Relative Standard Deviation (RSD)	< 3%
Coefficient of Variation	< 3%

Table 2: Assay Results for Commercial DHA Tablets[2]

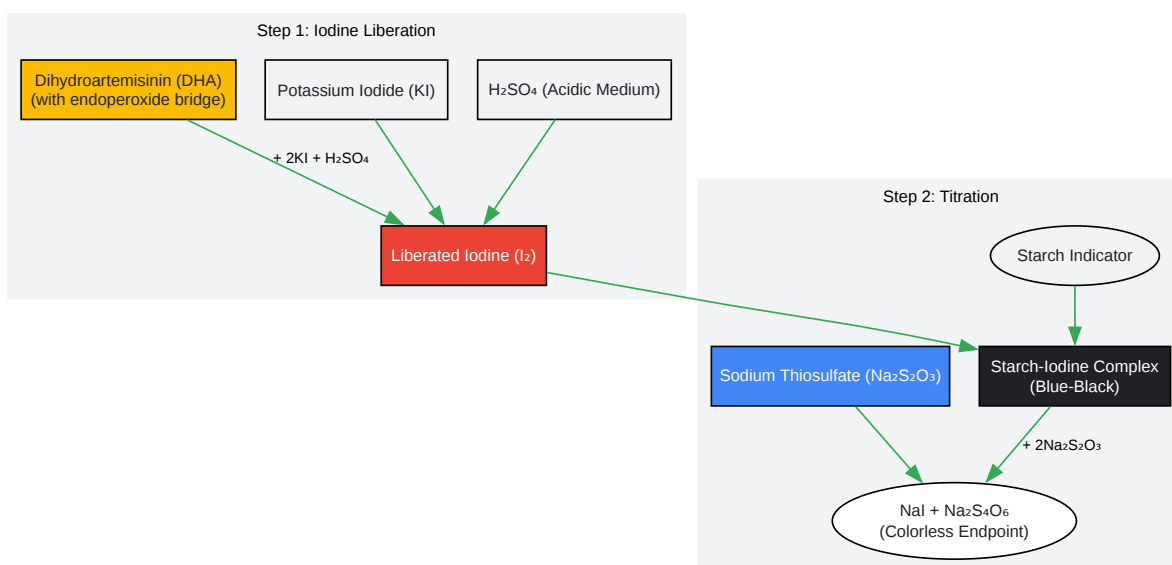
Tablet Brand	Labeled Strength (mg)	Weight of Powder Assayed (mg)	Average Titrant Volume (mL)	Calculated DHA Content (mg)	% of Labeled Strength
Cotecxin	60	60	41.30	58.73	97.88%
Alaxin	60	60	-	-	91.24%
Santexin	60	60	-	-	101.00%

Table 3: Recovery Studies by Standard Addition Method[2]

Tablet Brand	Amount of DHA in Tablet Powder (mg)	Amount of Pure DHA Added (mg)	Total Amount Found (mg)	% Recovery
Cotecxin	58.73	10	68.60	98.7%
Alaxin	54.74	10	64.50	97.6%
Santexin	60.60	10	70.00	94.0%

## Visualizations

## Experimental Workflow



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